molecular formula C7H9N3O3 B159083 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate CAS No. 116856-18-9

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Cat. No.: B159083
CAS No.: 116856-18-9
M. Wt: 183.16 g/mol
InChI Key: ADNBFDFIEWMUBJ-UHFFFAOYSA-N
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Description

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as 5-Formamide-1-(2-formyloxyethl)pyrazole and 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride and formic acid . The reaction mixture is stirred at 30-40°C for 1 hour, then poured into a mixture of water, tetrahydrofuran, and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers are combined, dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) . The compound has a molecular weight of 183.16 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 183.06439116 g/mol . The topological polar surface area of the compound is 73.2 Ų .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research demonstrates the synthesis of new pyrazole derivatives using compounds related to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. These derivatives have applications in the development of pharmaceuticals and other organic compounds. For example, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were prepared by condensation reactions involving similar pyrazole compounds (Harb, Abbas, & Mostafa, 2005). Similarly, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with potential anti-tumor activities were synthesized using related pyrazole compounds (Nassar, Atta-Allah, & Elgazwy, 2015).

Development of Heterocyclic Compounds

The chemical structure of this compound aids in the formation of various heterocyclic compounds. Studies have shown the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles from similar pyrazole compounds, providing substrates for further modification and investigation of biological activity (Vysokova et al., 2017).

Anticancer and Antimicrobial Activities

Pyrazole derivatives synthesized from compounds akin to this compound have shown promising results in anticancer and antimicrobial studies. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited high anticancer and antimicrobial activities in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Mechanistic Studies

Compounds related to this compound are used in various chemical synthesis processes and mechanistic studies. For example, an unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates was studied for its mechanism, contributing to the understanding of complex chemical reactions (Ledenyova et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-formamidopyrazol-1-yl)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNBFDFIEWMUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCOC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566712
Record name 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116856-18-9
Record name 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (11.13 ml) and formic acid (5.93 ml) was stirred at ambient temperature for 30 minutes. To this solution was added 5-amino-1-(2-hydroxyethyl)pyrazole (5 g) under ice-cooling, and the mixture was stirred at 30°-40° C. for 1 hour. The reaction mixture was poured into a mixture of water, tetrahydrofuran and ethyl acetate and adjusted to pH 6 with aqueous sodium bicarbonate. The organic layer was separated, and the aqueous layer was extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers were combined, dried over magnesium sulfate and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole (5.18 g).
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